molecular formula C14H15N7O3S B1228635 propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate

propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1228635
M. Wt: 361.38 g/mol
InChI Key: BEYOQOUVIABFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a pyridine ring

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutics: Potential use in the treatment of diseases due to its bioactive properties.

    Diagnostics: Used in diagnostic assays and imaging.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Formation of the Triazole Ring: This step often involves a click chemistry reaction, such as the Huisgen cycloaddition, between an azide and an alkyne.

    Introduction of the Pyridine Ring: This can be done through nucleophilic substitution or other suitable reactions.

    Final Coupling: The final step involves coupling the different fragments together under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Optimization of reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings.

    Oxadiazole Derivatives: Compounds with similar oxadiazole rings.

    Pyridine Derivatives: Compounds with similar pyridine rings.

Uniqueness

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N7O3S

Molecular Weight

361.38 g/mol

IUPAC Name

propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyridin-2-ylsulfanylmethyl)triazole-4-carboxylate

InChI

InChI=1S/C14H15N7O3S/c1-8(2)23-14(22)11-9(7-25-10-5-3-4-6-16-10)21(20-17-11)13-12(15)18-24-19-13/h3-6,8H,7H2,1-2H3,(H2,15,18)

InChI Key

BEYOQOUVIABFTO-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=CC=CC=N3

Canonical SMILES

CC(C)OC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate

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